1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione
Description
This compound is a β-diketone derivative characterized by a trifluoromethyl group at position 4 of the butane-1,3-dione backbone and a substituted phenyl ring at position 1. The phenyl group features a difluoromethoxy (-OCF₂H) substituent at the para position and a methoxy (-OCH₃) group at the meta position. This unique substitution pattern enhances its electron-withdrawing properties and steric bulk, making it valuable in coordination chemistry, pharmaceuticals, and materials science.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O4/c1-20-9-4-6(2-3-8(9)21-11(13)14)7(18)5-10(19)12(15,16)17/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPMWLCXVLORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's unique chemical structure, characterized by multiple fluorinated groups and methoxy substitutions, suggests a range of possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFO |
| Molecular Weight | 304.21 g/mol |
| CAS Number | 199854-38-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.
Proposed Mechanisms
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to increase ROS levels in certain cellular models, leading to oxidative stress and subsequent cell death in pathogenic organisms such as Leishmania species .
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival .
Biological Activity Studies
Several studies have investigated the biological effects of this compound across different models:
Antiparasitic Activity
A study focused on the antiparasitic effects of derivatives related to this compound demonstrated significant activity against Leishmania and Trypanosoma species. The effective concentration (EC50) values were generally below 10 μM, indicating strong potency .
Cytotoxicity Assays
Cytotoxicity was assessed using the MTT assay in various cancer cell lines. The results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for potential anticancer agents.
Case Studies
- Study on Leishmaniasis : In a controlled study involving Leishmania panamensis, the compound demonstrated an EC50 value of approximately 5 μM. This study highlighted the mechanism involving ROS generation leading to mitochondrial dysfunction in parasites .
- Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 μM depending on the cell type .
Data Summary Table
| Activity Type | Model Organism/Cell Line | EC50/IC50 (μM) | Effect Observed |
|---|---|---|---|
| Antileishmanial | Leishmania panamensis | <10 | Increased ROS; cell death |
| Cytotoxicity | Various cancer cell lines | 10-30 | Dose-dependent viability reduction |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs of the target compound, focusing on substituent variations, molecular properties, and applications:
Key Comparative Insights
Coordination Chemistry
- Trifluoromethyl Group Influence : The CF₃ group enhances thermal stability and volatility in metal chelates. For example, sodium chelates of macrocyclic analogs exhibit remarkable stability, though reduced volatility compared to hexafluoroacetylacetone derivatives .
- Steric and Electronic Effects: The benzyloxy-substituted analog forms Co(II) complexes with octahedral geometry, where ligand substituents dictate coordination geometry and reactivity . In contrast, the bromo-substituted derivative (logP = 2.64) is more hydrophobic, favoring non-polar environments in coordination .
Materials Science
- Electromagnetic Materials : The TTF-ph-tfacH derivative enables π-d interactions in hybrid conductive/magnetic materials, demonstrating reversible redox activity for molecular electronics .
- Fluorescence Probes : The carbazole-substituted analog exhibits solvent-dependent emission, with Stokes shifts ranging 60–90 nm, useful in environmental sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
